molecular formula C11H15NO4 B12094206 Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B12094206
M. Wt: 225.24 g/mol
InChI Key: OSGOAQVFZXVPBZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

    Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired amino ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Aldol Condensation: Utilizing continuous flow reactors to enhance the efficiency of the aldol condensation step.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the aromatic ring can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to phenylalanine.

    Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.

Medicine

    Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.

    Neurotransmitter Research: Explored for its effects on neurotransmitter pathways.

Industry

    Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.

    Polymer Production: Acts as a monomer in the production of certain polymers.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves:

    Molecular Targets: It targets enzymes that interact with phenylalanine, potentially inhibiting their activity.

    Pathways Involved: It may affect the phenylalanine metabolic pathway, influencing the production of neurotransmitters like dopamine and norepinephrine.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid from which this compound is derived.

    Tyrosine: Another amino acid with a similar structure but lacking the methoxy group.

    L-DOPA: A precursor to neurotransmitters with a similar aromatic structure.

Uniqueness

    Methoxy Group: The presence of the methoxy group distinguishes it from phenylalanine and tyrosine, potentially altering its reactivity and biological activity.

    Hydroxyl Group Position: The specific positioning of the hydroxyl group on the aromatic ring can influence its interactions with enzymes and receptors.

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.

Properties

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGOAQVFZXVPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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